N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 2-oxopyridinone scaffold and a tert-butyl acetamide group.
Properties
IUPAC Name |
N-tert-butyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-19(2,3)22-15(25)11-24-10-13(6-9-16(24)26)18-21-17(23-27-18)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVACHYMVHVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butyl group, an oxadiazole moiety, and a pyridine derivative. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate broad-spectrum antimicrobial activity against various bacterial strains . The specific compound may share similar properties due to its structural components.
2. Antitumor Activity
Research has indicated that oxadiazole derivatives can possess antitumor effects. A study highlighted the cytotoxic activity of certain 1,3,4-oxadiazole compounds against cancer cell lines, suggesting that modifications in the chemical structure can enhance their efficacy . The presence of the 4-chlorophenyl group in this compound may contribute to its potential as an antitumor agent.
3. Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented in several studies. For example, thiazole and oxadiazole derivatives have shown promise in models of picrotoxin-induced seizures . The structure of this compound may facilitate similar effects.
Case Studies
Several case studies have explored the biological effects of oxadiazole-containing compounds:
- Antimicrobial Study : A recent investigation demonstrated that certain 1,3,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. The modifications in the side chains were crucial for enhancing activity .
- Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that some oxadiazole derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Anticonvulsant Activity : A compound structurally similar to this compound was tested in a pentylenetetrazole (PTZ) model and showed effective seizure protection comparable to standard anticonvulsants .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogs
Compounds sharing the 1,2,4-oxadiazole core and acetamide side chains (e.g., 11g, 11h, 11i from ) exhibit distinct substituent-dependent properties:
Key Observations :
- The tert-butyl group in the target compound may improve metabolic stability compared to isopropyl analogs (e.g., 11g–11i) .
- The 4-chlorophenyl group, common in 11g and the target compound, correlates with higher melting points (>130°C), suggesting stronger intermolecular interactions .
Pyridinone Derivatives
Compounds with 2-oxopyridinone scaffolds, such as the patent-derived tert-butyl alaninate ester (), highlight the role of pyridinone in kinase inhibition:
Key Observations :
Tert-Butyl Acetamide Derivatives
Analogous tert-butyl acetamides () demonstrate variability in core structures and substituents:
Key Observations :
- The pyrrolidinone core in introduces conformational rigidity absent in the target compound’s pyridinone system .
Research Findings and Trends
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
